4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic compound known for its potential applications in various scientific fields. This compound features a chromen-2-one core structure substituted with a piperazine moiety, which is further functionalized with a fluorophenyl group. The unique structural attributes of this compound make it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the function of ENTs in a non-competitive and irreversible manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis. By inhibiting ENTs, this compound can potentially disrupt these pathways and affect the downstream effects related to nucleotide synthesis, adenosine function regulation, and chemotherapy .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect once administered .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to potential disruption in nucleotide synthesis and regulation of adenosine function. This could have significant implications in the context of chemotherapy, where nucleoside analogues are often used as therapeutic agents .
Biochemical Analysis
Biochemical Properties
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The molecular mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one involves reducing the Vmax of uridine transport in ENT1 and ENT2 without affecting Km . This suggests that the compound inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
The inhibitory effect of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one on ENTs could not be washed out, indicating a long-term effect on cellular function . More studies are needed to understand the product’s stability and degradation over time.
Metabolic Pathways
It is known that the compound interacts with ENTs, which play a role in nucleotide synthesis
Transport and Distribution
It is known that the compound interacts with ENTs, which are involved in the transport of nucleosides and nucleoside analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling Reaction: The piperazine intermediate is then coupled with 6,8-dimethylchromen-2-one using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl moiety.
Scientific Research Applications
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation.
Biological Studies: It is used in studies to understand the structure-activity relationship of nucleoside transporter inhibitors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other pharmacologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound with a triazin-2-amine core, known for its selective inhibition of ENT2.
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): Another piperazine derivative with comparable binding properties to cannabinoid receptors.
Uniqueness
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one stands out due to its chromen-2-one core structure, which imparts unique chemical and biological properties. Its selective inhibition of ENT2 over ENT1 and its irreversible binding mechanism make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-18(12-15)17(13-21(26)27-22)14-24-7-9-25(10-8-24)20-6-4-3-5-19(20)23/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOGFPKJFQZXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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